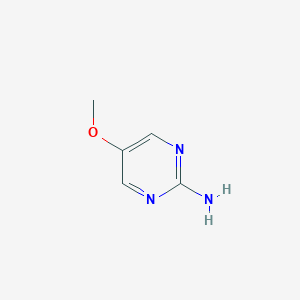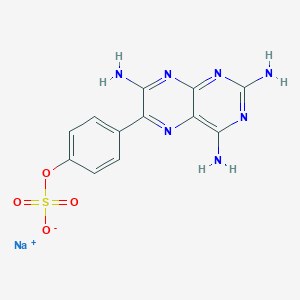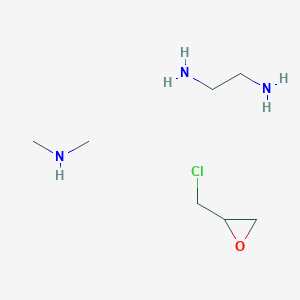
9,10-dibromoanthracene-2-sulfonic Acid
Descripción general
Descripción
9,10-Dibromoanthracene-2-sulfonic acid is a reactive carbonyl that can be used as a molecular probe . It is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring .
Synthesis Analysis
9,10-Dibromoanthracene is synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent. Using 80-85% anthracene as raw material, adding bromine to react for half an hour, the yield is 83-88% .Molecular Structure Analysis
The molecular formula of 9,10-Dibromoanthracene-2-sulfonic Acid is C14H8Br2O3S . It is a symmetrically brominated anthracene derivative, bearing functional groups to extend its conjugation further mainly via C-C bond forming i.e. Stille and Suzuki coupling reactions .Chemical Reactions Analysis
9,10-Dibromoanthracene-2-sulfonic acid is able to react with singlet oxygen and form the sulfone intermediate 9,10-dibromoanthraquinone-2-sulfonic acid . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis
9,10-Dibromoanthracene-2-sulfonic Acid is a solid and is soluble in DMSO . It is stored at -20° C .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
9,10-Dibromoanthracene-2-sulfonic acid is used in palladium-catalyzed synthesis, forming symmetric 9,10-dialkyl substituted anthracenes. These compounds are convertible to carboxylic and sulfonic acids, yielding water-soluble anthracenes, which are useful in various chemical syntheses (Zeng & King, 2002).
Electrochemical Applications
In the field of electrochemistry, this compound acts as a mediator for the indirect electrochemical reduction of dispersed organic dyestuffs. Its ability to facilitate electron transfer processes makes it valuable in various electrochemical applications (Bechtold, Burtscher, & Turcanu, 1999).
Photophysical Research
The compound is also significant in photophysical research. It's used in studies involving water-soluble fluorescence probes for chemiexcitation. These probes are crucial for understanding the kinetic parameters and thermolysis of certain compounds in both organic and aqueous solutions (Catalani, Wilson, & Bechara, 1987).
Material Science
In material science, 9,10-dibromoanthracene-2-sulfonic acid is used in the synthesis of complex materials. For example, it's involved in the creation of diborylated magnesium anthracene, which serves as a precursor for B2H5(-)-bridged 9,10-dihydroanthracene, a compound of interest in advanced material applications (Pospiech, Bolte, Lerner, & Wagner, 2015).
DNA Intercalation Studies
In biological research, it is used in the electrochemical detection of compounds that intercalate within DNA. This application is vital for understanding the interaction between certain molecules and DNA, which has implications in various fields including pharmacology and genomics (Pandey & Weetall, 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
9,10-Dibromoanthracene-2-sulfonic acid is a reactive carbonyl that can be used as a molecular probe . It is notable in that it was the first single molecule to have a chemical reaction observed by an atomic force microscope and scanning tunneling microscopy . This opens up new possibilities for observing and controlling chemical reactions at the molecular level .
Propiedades
IUPAC Name |
9,10-dibromoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVAYKWWVFDEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400779 | |
| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-dibromoanthracene-2-sulfonic Acid | |
CAS RN |
70942-82-4 | |
| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)








